molecular formula C10H13NO B1349444 (S)-2-Phenylmorpholine CAS No. 74572-15-9

(S)-2-Phenylmorpholine

Cat. No. B1349444
CAS RN: 74572-15-9
M. Wt: 163.22 g/mol
InChI Key: ZLNGFYDJXZZFJP-SNVBAGLBSA-N
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Description

(S)-2-Phenylmorpholine (S2PM) is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in water and insoluble in organic solvents. It is a chiral compound, meaning it has two forms (R and S) that are non-superimposable mirror images of each other. It is used as a starting material for the synthesis of other compounds. S2PM has a wide range of applications in research, including as a reagent in organic synthesis, as a catalyst in polymerization, and as a reactant in biochemistry and physiology.

Scientific Research Applications

Synthesis and Biological Interactions

  • Synthesis and DNA Binding : A series of N-phenylmorpholine derivatives linked with thiazole or formazan moieties have been synthesized, showing promising antimicrobial and anti-cancer activities. These compounds exhibit intercalation binding mode with SS-DNA, suggesting their potential as therapeutic agents (Farghaly et al., 2020).

  • Antidepressant Activity : Derivatives of 2-Aryl-3-methyl-5-phenylmorpholine have been synthesized and tested for their antidepressant activities. Initial tests indicate some derivatives may significantly decrease immobility time in mice during forced swimming tests, pointing to potential antidepressant effects (Xiao Xin, 2007).

  • In Vitro and In Silico Studies : Phenylmorpholine-heterocyclic amides have been synthesized, showing excellent anti-inflammatory and antidiabetic activities. These activities are comparable to standard drugs, highlighting their potential for therapeutic applications (Nithyabalaji et al., 2020).

Chemical Synthesis Applications

  • Cycloaddition Reactions : The compound has been used in cycloaddition reactions, showcasing its utility in the synthesis of complex molecular structures. For example, N-Propynoyl and N-Propenoyl (5R)-5-Phenylmorpholin-2-one undergo cycloadditions with aromatic azides, leading to the formation of diastereoisomerically pure aziridines (Chen et al., 2008).

Molecular Interactions and Mechanisms

  • Oxidation Mechanisms : Research into the regioselective oxidation of N-phenylmorpholine by ozone has provided insights into the selective attack mechanisms at the molecular level. This study sheds light on the chemical behavior and potential applications of phenylmorpholine derivatives in synthetic chemistry (Suarez-Bertoa et al., 2012).

properties

IUPAC Name

(2S)-2-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNGFYDJXZZFJP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313954
Record name (2S)-2-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Phenylmorpholine

CAS RN

74572-15-9
Record name (2S)-2-Phenylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74572-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (5.3 g.) was dissolved in 6N hydrochloric acid (100 ml.) and the solution heated at 110° for 4 hours. The mixture was basified with sodium hydroxide solution and extracted into ether. The extract was washed with water, dried over anhydrous sodium sulphate and evaporated to give a crude sample of title compound (Ig.) as an orange oil.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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